5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzodiazepine derivative and is commonly referred to as Ro 15-4513. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Mecanismo De Acción
The mechanism of action of 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one involves its interaction with the GABA-A receptor. This compound acts as a partial agonist of the receptor, which results in the modulation of the receptor's activity. The GABA-A receptor is a ligand-gated ion channel that is responsible for inhibiting the activity of neurons in the central nervous system. By modulating the activity of this receptor, 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one can affect the activity of neurons and lead to changes in behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one are dependent on its interaction with the GABA-A receptor. This compound can affect the activity of neurons in the central nervous system, leading to changes in behavior and cognition. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, this compound has been shown to affect the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one in lab experiments is its ability to selectively modulate the activity of the GABA-A receptor. This compound can be used to study the effects of benzodiazepines on the central nervous system and to investigate the mechanisms underlying the anxiolytic and sedative effects of these drugs. However, one limitation of using this compound is its potential for off-target effects on other receptors and neurotransmitter systems.
Direcciones Futuras
There are several future directions for research on 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one. One direction is to investigate the potential therapeutic applications of this compound in treating anxiety and other neurological disorders. Another direction is to study the structural and functional properties of the GABA-A receptor and its interaction with benzodiazepines. Additionally, further research is needed to understand the potential off-target effects of this compound and to develop more selective ligands for the GABA-A receptor.
Métodos De Síntesis
The synthesis of 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one involves the reaction of 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxazolidin-2-one with acetic anhydride. This reaction leads to the formation of 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one as a white crystalline solid.
Aplicaciones Científicas De Investigación
5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one has been extensively studied for its potential applications in scientific research. This compound has been used as a ligand for studying the GABA-A receptor, which is a target for many drugs used for treating anxiety and other neurological disorders. It has also been used in studies investigating the effects of benzodiazepines on the central nervous system.
Propiedades
IUPAC Name |
5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-9-14(15(18)19-11)17-8-7-16(2)13-6-4-3-5-12(13)10-17/h3-6,11,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWCPZVAVBJHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)N2CCN(C3=CC=CC=C3C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.